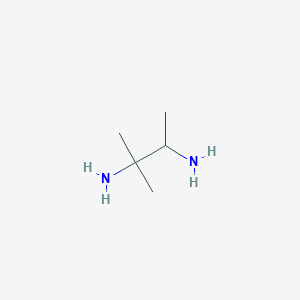

2-Methylbutane-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-4(6)5(2,3)7/h4H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNSPXOIZYKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Stereochemical Considerations

Established Synthetic Pathways for 2-Methylbutane-2,3-diamine

While specific literature on the synthesis of this compound is not extensively detailed, established methods for the synthesis of the closely related compound, 2,3-butanediamine, provide a strong foundation for its preparation. These routes can be logically extended to the synthesis of the target molecule.

One established method for the synthesis of related vicinal diamines involves the hydrolysis of imidazole (B134444) precursors. wikipedia.org For the synthesis of 2,3-butanediamine, 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole is hydrolyzed using barium hydroxide. wikipedia.org A similar approach for this compound would likely start from a correspondingly substituted imidazole precursor. The general reaction scheme involves the cleavage of the cyclic amidine structure to yield the diamine.

Another common method is the reduction of glyoxime (B48743) derivatives. wikipedia.org In the case of 2,3-butanediamine, dimethylglyoxime (B607122) is reduced using a powerful reducing agent such as lithium aluminum hydride to yield the diamine. wikipedia.org For this compound, the analogous starting material would be the corresponding methyl-substituted glyoxime. This reductive amination of the oxime functionalities provides a direct route to the vicinal diamine structure.

Stereoselective Synthesis Approaches for this compound Isomers

The presence of two chiral centers in this compound means that it can exist as different stereoisomers (diastereomers and enantiomers). Controlling the stereochemical outcome of the synthesis is crucial for applications where a specific isomer is required.

When a synthesis produces a mixture of diastereomers, they can often be separated due to their different physical properties. ucl.ac.uk Techniques such as fractional crystallization are commonly employed. wikipedia.org For instance, the meso and d,l diastereomers of 2,3-butanediamine can be separated by the fractional crystallization of their hydrochloride salts. wikipedia.org This principle relies on the differential solubility of the diastereomeric salts in a given solvent system. Other chromatographic methods, like column chromatography, can also be effective in separating diastereomers due to their distinct polarities and interactions with the stationary phase. stackexchange.com

Interactive Data Table: Diastereomeric Separation Techniques

| Technique | Principle | Applicability to this compound |

| Fractional Crystallization | Differences in the solubility of diastereomeric salts. | Highly likely to be effective for separating diastereomers by forming salts with an achiral acid. |

| Column Chromatography | Differences in polarity and affinity for the stationary phase. | A standard and effective method for separating diastereomers on a laboratory scale. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile and stationary phase. mdpi.com | Can provide excellent separation of diastereomers, especially on a smaller scale. mdpi.com |

Resolving a racemic mixture of enantiomers is a more complex challenge as they have identical physical properties in an achiral environment. wikipedia.org A common strategy is to use a chiral resolving agent, also known as a chiral auxiliary, to convert the enantiomers into a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the pure enantiomers. wikipedia.org

For diamines like this compound, chiral acids such as tartaric acid are frequently used as resolving agents. wikipedia.org The reaction of the racemic diamine with an enantiomerically pure chiral acid forms a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.orgwikipedia.org After separation, the pure enantiomer of the diamine can be recovered by treatment with a base.

Another approach involves covalently bonding a chiral auxiliary to one of the amine groups, separating the resulting diastereomers by chromatography, and then cleaving the auxiliary.

Interactive Data Table: Enantiomeric Resolution Strategies

| Strategy | Description | Key Principle |

| Diastereomeric Salt Formation | The racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. wikipedia.org | The resulting diastereomeric salts have different physical properties, such as solubility, allowing for separation by fractional crystallization. wikipedia.org |

| Covalent Chiral Auxiliaries | A chiral auxiliary is covalently attached to the molecule, creating diastereomers that can be separated chromatographically. researchgate.net | The diastereomers have different chromatographic behavior, enabling their separation. The auxiliary is later removed. |

| Chiral Chromatography | The racemic mixture is passed through a chromatography column containing a chiral stationary phase. | The enantiomers interact differently with the chiral stationary phase, leading to different retention times and separation. mdpi.com |

Development of Novel Synthetic Routes to this compound

As of the latest review of scientific literature, there are no specifically documented "novel" synthetic routes that are distinct from the classical approaches for the synthesis of this compound. Research in the field of vicinal diamine synthesis is ongoing, with a focus on developing more efficient, stereoselective, and environmentally benign methods. Future developments may include catalytic asymmetric syntheses that can directly produce a desired enantiomer of this compound without the need for resolution.

Mechanistic Investigations of this compound Formation Reactions

The conversion of 2,3-dimethyl-2,3-dinitrobutane (B1209716) to this compound is a six-electron reduction for each nitro group, typically facilitated by a heterogeneous catalyst such as Raney nickel in the presence of hydrogen gas. While direct mechanistic studies on this specific molecule are not extensively documented in peer-reviewed literature, a detailed mechanism can be constructed based on the well-established principles of nitroalkane reduction on metal catalyst surfaces.

The generally accepted pathway for the reduction of a nitro group on a catalyst surface, often referred to as a variation of the Haber mechanism for nitroarenes, involves a stepwise reduction. google.comnist.gov Each nitro group is believed to undergo reduction independently through a sequence of intermediates.

The proposed mechanistic steps for the reduction of one of the two nitro groups are as follows:

Adsorption: The reaction initiates with the adsorption of the 2,3-dimethyl-2,3-dinitrobutane molecule onto the surface of the catalyst (e.g., Raney nickel). The nitro groups, being polar, are the likely sites of interaction with the active metal surface. google.com Simultaneously, molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. youtube.com

Initial Hydrogenation to Nitroso Intermediate: The adsorbed nitro group undergoes a two-electron reduction, reacting with two adsorbed hydrogen atoms to form a nitroso intermediate (2,3-dimethyl-2-nitro-3-nitrosobutane) and a molecule of water. The formation of nitroso compounds as intermediates is a key feature of the Haber mechanism. google.comnist.gov

Reduction to Hydroxylamine (B1172632) Intermediate: The nitroso intermediate is highly reactive and is rapidly reduced further on the catalyst surface. It reacts with another two hydrogen atoms in a subsequent two-electron reduction to yield a hydroxylamine intermediate (2-amino-3-(hydroxyamino)-2-methylbutane). nist.gov

Final Reduction to Amine: The hydroxylamine intermediate is then reduced in the final two-electron step to form the amine group, releasing a second molecule of water.

This entire sequence occurs for both nitro groups on the parent molecule, ultimately yielding this compound. It is important to note that under certain conditions, particularly in anaerobic environments, reduced intermediates can sometimes undergo coupling reactions, leading to the formation of azo dimers, though this is less common in standard catalytic hydrogenations aimed at producing amines. nih.gov

The stereochemical outcome of this reaction, resulting in a mixture of meso- and dl-2-Methylbutane-2,3-diamine, is determined by the orientation of the substrate on the catalyst surface and the direction of hydrogen addition. The catalytic hydrogenation of alkenes is often a syn-addition, where both hydrogen atoms add to the same face of the molecule. researchgate.net A similar principle can be applied here. The conformation of the 2,3-dimethyl-2,3-dinitrobutane molecule as it adsorbs onto the catalyst surface will influence the stereochemical relationship between the two newly formed chiral centers. The formation of both meso and dl diastereomers suggests that the substrate can adopt multiple conformations on the catalyst surface, or that there is a degree of conformational flexibility during the stepwise reduction process, leading to a mixture of stereoisomers.

The efficiency and yield of this reduction are highly dependent on the reaction conditions. The synthesis of the precursor, 2,3-dimethyl-2,3-dinitrobutane, has been documented under various conditions, with yields varying based on the methodology.

| Method | Key Reagents | Temperature (°C) | Molar Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative Coupling | 2-Nitropropane, NaOH, Bromine, Ethanol | 90 | 91.2 | chemicalbook.com |

| Peroxidase-Catalyzed Synthesis | Propane-2-nitronate, Peroxidase, H₂O₂ | Not Specified | Up to 73.6 | google.com |

| Titanium-Silicate Molecular Sieve Catalysis | Acetone, Ammonia, H₂O₂, Catalyst | 60-90 | Up to 53.4 | google.com |

The subsequent reduction of 2,3-dimethyl-2,3-dinitrobutane to this compound is typically performed using catalysts like Raney Nickel under hydrogen pressure. While specific yield data for this direct conversion is sparse in readily available literature, the choice of catalyst and reaction parameters such as temperature, pressure, and solvent are critical in maximizing the yield of the desired diamine and influencing the diastereomeric ratio.

Coordination Chemistry of 2 Methylbutane 2,3 Diamine

Ligand Properties and Coordination Modes of 2-Methylbutane-2,3-diamine

This compound primarily functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. purdue.edunih.govlibretexts.org This mode of binding forms a stable five-membered chelate ring with the metal ion. The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which contributes to the stability of the resulting metal complexes. libretexts.org The presence of the methyl group on the carbon backbone can influence the conformation of this chelate ring.

Table 1: General Characteristics of Bidentate Ligands

| Feature | Description |

| Denticity | Bidentate (two donor atoms) |

| Donor Atoms | Two Nitrogen Atoms |

| Chelate Ring Size | Typically forms a 5-membered ring |

| Coordination Mode | Chelation |

The orientation of the methyl group on the ligand backbone can create steric hindrance, favoring certain coordination geometries over others. For example, in square planar or octahedral complexes, the methyl group may preferentially occupy an equatorial position to minimize steric interactions with other ligands. This stereochemical control is a key aspect of the coordination chemistry of substituted diamines and is exploited in the design of catalysts and chiral recognition agents.

Synthesis of Metal Complexes with this compound

The synthesis of transition metal complexes with this compound and similar diamine ligands typically involves the reaction of a metal salt with the diamine in a suitable solvent. rsc.orgnih.govnih.govrsc.orgnih.govrsc.orgresearchgate.net The choice of solvent, temperature, and stoichiometry can influence the final product.

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with diamine ligands are well-known. rsc.orgnih.govnih.govresearchgate.net Synthesis often involves reacting a cobalt(II) salt, such as cobalt(II) chloride, with the diamine ligand in an aqueous or alcoholic solution. nih.govnih.govresearchgate.net The resulting complexes can adopt various geometries, including octahedral. researchgate.net

Nickel (Ni): Nickel(II) complexes with diamine ligands can be synthesized by reacting a nickel(II) salt like nickel(II) chloride or nickel(II) nitrate (B79036) with the ligand. rsc.orgrsc.orgrsc.orgresearchgate.netnih.govnih.gov These complexes can exhibit square planar or octahedral geometries, and their formation can sometimes be achieved through template synthesis. rsc.orgrsc.org

Copper (Cu): Copper(II) complexes are readily formed by reacting a copper(II) salt with the diamine. rsc.orgnih.gov These complexes often exhibit distorted square planar or square pyramidal geometries.

Zinc (Zn): Zinc(II) complexes with diamine ligands can be prepared by reacting a zinc(II) salt, such as zinc chloride, with the ligand in a suitable solvent like methanol. rsc.orgnih.govresearchgate.netajol.infonih.gov The resulting complexes are typically tetrahedral or octahedral. ajol.info

Ruthenium (Ru): Ruthenium(II) and Ruthenium(III) complexes with diamine ligands are of interest for their potential catalytic and medicinal applications. nih.govmdpi.comnih.govresearchgate.netmdpi.com Synthesis often starts from a ruthenium precursor like [{Ru(arene)Cl₂}₂] or RuCl₃·xH₂O. nih.govnih.gov

Platinum (Pt): Platinum(II) complexes with diamine ligands are widely studied. nih.govnih.govacs.orgresearchgate.netresearchgate.net Synthesis typically involves the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the diamine ligand in an aqueous solution. nih.govnih.govresearchgate.net

Silver (Ag): Silver(I) can form complexes with diamine ligands. researchgate.net The synthesis can involve the reaction of a silver salt, like silver nitrate, with the diamine.

Iron (Fe), Manganese (Mn), Cadmium (Cd): While less commonly reported specifically for this compound, complexes of these metals with other diamines are known, and similar synthetic strategies would apply. rsc.orgnih.gov For instance, manganese(II) complexes have been prepared by reacting manganese salts with diamines. rsc.org

Table 2: Examples of Transition Metal Complexes with Diamine Ligands

| Metal | Typical Precursor | Common Geometries |

| Co | CoCl₂·6H₂O | Octahedral nih.govresearchgate.net |

| Ni | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O | Square Planar, Octahedral rsc.orgrsc.org |

| Cu | Cu(NO₃)₂·3H₂O | Distorted Square Planar, Square Pyramidal nih.gov |

| Zn | ZnCl₂ | Tetrahedral, Octahedral nih.govajol.info |

| Ru | [{Ru(arene)Cl₂}₂] | Octahedral nih.govnih.gov |

| Pt | K₂[PtCl₄] | Square Planar nih.govnih.gov |

| Ag | AgNO₃ | Linear or Tetrahedral researchgate.net |

| Mn | MnCl₂ | Octahedral rsc.org |

The complexation of this compound is not limited to transition metals. Main group elements can also form complexes with diamine ligands. rsc.orgscispace.com These complexes are of interest for their diverse structures and reactivity. For instance, α-diimine ligands have been shown to stabilize low-valent main group metal centers and participate in small molecule activation. rsc.org The synthesis of these complexes would typically involve the reaction of a main group element halide or alkoxide with the diamine ligand under anhydrous conditions.

Structural Elucidation Methodologies for Metal-2-Methylbutane-2,3-diamine Complexes

A variety of analytical techniques are employed to determine the structure and properties of metal-2-methylbutane-2,3-diamine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the ligand environment in solution. For certain metals, such as ¹⁹⁵Pt, NMR of the metal nucleus can provide direct information about the coordination sphere. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the coordination of the diamine ligand to the metal center. Shifts in the N-H stretching and bending frequencies upon coordination are indicative of complex formation.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help to confirm its composition.

Elemental Analysis: This classical method provides the percentage composition of the elements (C, H, N) in the complex, which is used to confirm the empirical formula.

Conductivity Measurements: Molar conductivity measurements in solution can help to determine whether the complex is an electrolyte or a non-electrolyte, providing insight into whether anions are coordinated to the metal or are present as counter-ions. researchgate.net

Table 3: Common Spectroscopic and Analytical Techniques for Complex Characterization

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles. |

| NMR Spectroscopy | Ligand environment, solution structure, metal coordination (for specific nuclei). nih.gov |

| IR/Raman Spectroscopy | Metal-ligand bond vibrations, functional group coordination. |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry. |

| Mass Spectrometry | Molecular weight, composition, fragmentation. |

| Elemental Analysis | Empirical formula. |

| Conductivity Measurements | Nature of the complex in solution (ionic/neutral). researchgate.net |

X-ray Crystallographic Analysis

While extensive crystallographic data exists for related simple diamines like 2,3-butanediamine, specific single-crystal X-ray structures of this compound coordinated to a metal center are not widely reported in the surveyed literature. wikipedia.orgwikiwand.com However, based on analogous structures, it is expected that the Cu-N bond lengths would fall in the range of 1.95 to 2.10 Å. researchgate.net The geometry around the metal center (e.g., square planar, octahedral) would be determined by the metal ion's electronic configuration and the coordination of other ancillary ligands. core.ac.uk In a hypothetical square pyramidal copper(II) complex, for instance, the nitrogen atoms of the this compound ligand would occupy positions in the basal plane. core.ac.uk

The analysis of crystallographic data also involves the inspection of atomic displacement parameters (B-factors) and occupancy, which provide information about the dynamic and static disorder within the crystal. nih.gov

Advanced Spectroscopic Investigations (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are crucial for elucidating the structure and properties of coordination compounds in various states. A multi-technique approach provides a comprehensive understanding of the ligand's coordination mode and the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic coordination compounds. For the free this compound ligand, the NMR spectrum would show distinct signals for the different proton and carbon environments in the molecule. docbrown.infodocbrown.info Upon coordination to a metal ion, significant changes in the chemical shifts of the protons and carbons near the nitrogen donor atoms are expected. mdpi.com The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand bond. For paramagnetic complexes, NMR spectra are generally broadened, but can still yield valuable information about the electronic and geometric structure.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the coordination of the amine groups. The N-H stretching vibrations of the free this compound ligand would appear at a certain frequency. Upon coordination to a metal ion, the N-H bond is typically weakened, leading to a shift of these stretching bands to lower wavenumbers (a redshift). scirp.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. scirp.org A comparison of the IR spectrum of the free ligand with that of the metal complex can thus confirm the coordination of the diamine. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Coordination |

| N-H Stretch | ~3300-3400 | Shift to lower frequency |

| C-H Stretch | ~2870-2960 | Minor shifts |

| N-H Bend | ~1600 | Shift in position and/or intensity |

| C-N Stretch | ~1000-1200 | Shift in position |

| M-N Stretch | Not present | Appearance of new band(s) at lower frequency (e.g., 400-600 cm⁻¹) |

Electronic (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a coordination compound and is responsible for their color. The spectra of transition metal complexes containing this compound are expected to show two main types of transitions: ligand-to-metal charge transfer (LMCT) bands, usually in the UV region, and d-d transitions in the visible region. mdpi.com The energy and intensity of the d-d transitions are dependent on the geometry of the complex and the identity of the metal ion, as described by ligand field theory. rsc.orgmdpi.com Solvatochromism, a change in the color of a solution of the complex with a change in solvent, can also be studied using UV-Vis spectroscopy to understand the interaction of the complex with solvent molecules. core.ac.uk

Mass Spectrometry Mass spectrometry is used to determine the molecular weight of the coordination compound and can also provide information about its fragmentation pattern, which helps in confirming the structure. For a complex of this compound, the mass spectrum would be expected to show a peak corresponding to the molecular ion of the complex. mdpi.com High-resolution mass spectrometry can confirm the elemental composition of the complex. The predicted mass-to-charge ratios (m/z) for the protonated free ligand are also available. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 103.12298 |

| [M+Na]⁺ | 125.10492 |

| [M-H]⁻ | 101.10842 |

| [M+NH₄]⁺ | 120.14952 |

| [M+K]⁺ | 141.07886 |

Table based on predicted data for this compound. uni.lu

Electronic Structure and Bonding Analysis in this compound Coordination Compounds

Understanding the electronic structure and the nature of the metal-ligand bonding is fundamental to explaining the properties and reactivity of coordination compounds. Theoretical methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide deeper insights. researchgate.net

For complexes of this compound, computational studies would focus on the interaction between the frontier molecular orbitals (FMOs) of the metal and the ligand. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In a typical scenario, the HOMO would be largely centered on the metal d-orbitals, while the LUMO might be located on the ligand or the metal, depending on the specific system. The energy gap between the HOMO and LUMO is a key parameter that relates to the electronic stability and reactivity of the complex.

Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the nature of the metal-nitrogen bonds, distinguishing between sigma-donation from the nitrogen lone pairs to the metal and any potential pi-backbonding. The results of such analyses would provide a detailed picture of the electronic distribution within the molecule and help in interpreting the spectroscopic and structural data. rsc.orgresearchgate.net The steric and electronic effects of the methyl groups on the diamine backbone would be expected to modulate the electronic structure compared to simpler diamine ligands.

Catalytic Applications of 2 Methylbutane 2,3 Diamine and Its Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

The utility of chiral diamines as ligands is a cornerstone of modern asymmetric catalysis. nih.govnih.gov These ligands, when complexed with transition metals, form catalysts that can be employed in either homogeneous or heterogeneous systems to achieve high levels of enantioselectivity.

Homogeneous Catalytic Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.govresearchgate.net This allows for high activity and selectivity due to the well-defined nature of the active catalytic species at a molecular level. mdpi.comdtu.dk Chiral diamine ligands are extensively used in homogeneous systems for a variety of asymmetric transformations. researchgate.netchemrxiv.org However, specific studies detailing the performance of 2-methylbutane-2,3-diamine as a ligand in such systems are not present in the surveyed literature.

Heterogeneous Catalytic Systems

Heterogeneous catalysts operate in a different phase from the reactants. acs.orgrsc.org A common approach involves immobilizing a chiral catalyst, such as a metal-diamine complex, onto a solid support like silica (B1680970) or a polymer. thieme-connect.de This offers practical advantages, including simplified catalyst recovery and recycling. acs.org While methods for creating such supported catalysts with various diamines are known, there is no specific data available on the application or efficacy of this compound in heterogeneous catalytic systems. thieme-connect.de

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis, and performing these reactions asymmetrically is a significant challenge. Chiral diamine ligands have been instrumental in the development of catalysts for several key C-C bond-forming reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. nih.gov Catalytic systems, often composed of ruthenium or rhodium complexed with chiral ligands, are employed to add hydrogen across a double bond with high enantioselectivity. nih.gov While many chiral diamines have been successfully used in this context, there are no specific reports on the use of this compound for this purpose. thieme-connect.denih.gov

Asymmetric Allylic Reactions

Asymmetric allylic alkylation is a powerful method for forming chiral centers. iupac.org Palladium complexes featuring chiral ligands, including diamines, are frequently used to catalyze the substitution of an allylic leaving group with a nucleophile. nih.gov This reaction class is well-studied with a variety of ligands, but research explicitly featuring this compound is absent from the literature. iupac.orgnih.gov

Asymmetric Cycloaddition Reactions (e.g., 1,3-dipolar, Diels-Alder)

Asymmetric cycloaddition reactions are valuable for constructing cyclic molecules with controlled stereochemistry. nih.govkingston.ac.uk Metal complexes with chiral ligands can act as Lewis acids to catalyze reactions like the Diels-Alder or 1,3-dipolar cycloadditions, inducing high enantioselectivity. rsc.org The application of many chiral ligand types has been explored for these transformations, yet there is no documented use of this compound in this catalytic context. ua.es

Cross-Coupling and Other Functionalization Reactions

While this compound and its derivatives are primarily recognized for their role in asymmetric hydrogenation, their potential extends to other significant organic transformations, including cross-coupling and various functionalization reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netnih.gov

Cross-coupling reactions, catalyzed by transition metals like palladium, are powerful tools for creating new chemical bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of ligand is crucial for the efficiency and selectivity of these reactions. Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. nih.gov

In the context of functionalization reactions, derivatives of diamines are employed to introduce new functional groups onto a molecule. For instance, the Buchwald-Hartwig amination, a type of palladium-catalyzed cross-coupling reaction, facilitates the formation of carbon-nitrogen bonds. youtube.com While specific examples detailing the use of this compound in a wide array of named cross-coupling reactions like Suzuki, Stille, or Heck couplings are not extensively documented in the provided results, the underlying principles of ligand design suggest its potential applicability. The steric bulk and electronic properties of this compound can be systematically modified to tune the reactivity and selectivity of the metal catalyst for a desired transformation.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of chiral carbon-heteroatom bonds is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceuticals. researchgate.net Asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of a reaction, is a key strategy for accessing enantiomerically pure compounds. researchgate.net

Chiral diamines, including derivatives of this compound, are pivotal ligands in a variety of asymmetric reactions. Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

One of the most prominent applications of chiral diamines is in the field of asymmetric hydrogenation, which involves the formation of C-H bonds. However, the principles governing this transformation are transferable to the formation of other carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.gov For example, palladium-catalyzed amination of aryl halides is a widely used method for C-N bond formation, and the development of this field has been marked by the evolution of increasingly effective ligands. nih.gov

The success of a catalytic asymmetric C-X bond-forming reaction depends heavily on the ligand's ability to influence the key bond-forming step, which can occur through mechanisms such as nucleophilic attack on a coordinated substrate or migratory insertion. nih.gov The steric and electronic properties of the diamine ligand can be fine-tuned to favor one mechanistic pathway over another and to control the enantioselectivity of the reaction.

Ligand Design Principles for Enhanced Catalytic Performance and Enantioselectivity

The efficacy of a metal-based catalyst in asymmetric synthesis is intrinsically linked to the structure of the chiral ligand. For diamine ligands like this compound, specific design principles are employed to maximize catalytic activity and, crucially, enantioselectivity.

The steric and electronic properties of a diamine ligand are the primary handles for tuning its catalytic performance.

Steric Tuning: The bulkiness of the substituents on the diamine backbone plays a critical role in creating a chiral pocket around the metal center. This steric hindrance can effectively block one of the possible approaches of the substrate, leading to high enantioselectivity. By systematically varying the size of these substituents, the chiral environment can be optimized for a specific substrate. For instance, the use of bulky trialkylphosphines in conjunction with palladium has proven effective in a range of cross-coupling reactions. nih.gov

Electronic Tuning: The electronic nature of the ligand, specifically its electron-donating or electron-withdrawing character, influences the electron density at the metal center. This, in turn, affects the reactivity of the catalyst. For example, more electron-donating ligands can increase the rate of oxidative addition in cross-coupling reactions. nih.gov The electronic properties of the diamine can be modified by introducing electron-donating or electron-withdrawing groups on the ligand framework.

A powerful strategy in ligand design is the concept of ligand cooperation, where two different chiral ligands work in concert to create a highly effective catalytic system. nih.gov This approach offers a modular and efficient way to fine-tune the catalyst's properties without engaging in complex ligand synthesis. nih.gov

A prime example of this is the development of Ruthenium(II)-N-heterocyclic carbene (NHC)-diamine precatalysts. nih.govnih.govresearchgate.net In these systems, a chiral NHC and a chiral diamine, such as a derivative of this compound, are coordinated to the same ruthenium center. nih.gov This combination allows for a high degree of modularity, as both the NHC and the diamine can be independently varied to optimize the catalyst for a specific asymmetric hydrogenation reaction. nih.govnih.govresearchgate.net These well-defined, air- and moisture-stable precatalysts have shown remarkable versatility in the asymmetric hydrogenation of various substrates, including ketones. nih.govnih.govresearchgate.net

The table below illustrates the performance of a Ru(II)-NHC-diamine catalyst in the asymmetric hydrogenation of various ketones. nih.gov

| Entry | Ketone Substrate | Product | Enantiomeric Ratio (e.r.) |

| 1 | Acetophenone | 1-Phenylethan-1-ol | 95:5 |

| 2 | 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-ol | 96:4 |

| 3 | 2,3-Dihydro-1H-inden-1-one | 2,3-Dihydro-1H-inden-1-ol | 99:1 |

| 4 | 3,4-Dihydronaphthalen-1(2H)-one | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99:1 |

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic reaction is paramount for its rational improvement and the development of new, more efficient catalysts. Mechanistic studies on catalytic cycles involving this compound and its derivatives, particularly in the context of asymmetric hydrogenation, have provided valuable insights into the key steps of the reaction.

For Ru(II)-NHC-diamine catalysts, a proposed catalytic cycle for asymmetric hydrogenation involves several key steps. nih.gov Based on the identification of reaction intermediates through techniques like NMR spectroscopy and supported by DFT calculations, the cycle is thought to proceed through the formation of a ruthenium hydride species. nih.gov This active catalyst then coordinates the ketone substrate, followed by the transfer of the hydride to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen, generating the chiral alcohol product.

The diamine ligand plays a crucial role throughout this cycle. It not only provides the chiral environment necessary for enantioselective hydride transfer but also participates directly in the catalytic process through the N-H bond, which is involved in the proton transfer step. This cooperative action between the metal center and the ligand is a hallmark of many highly efficient catalytic systems.

Detailed mechanistic investigations, including the isolation and characterization of intermediates, are essential for elucidating the precise role of the this compound ligand and for designing the next generation of catalysts with enhanced performance. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of 2-Methylbutane-2,3-diamine Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For this compound, these calculations can elucidate the preferred spatial orientations of the methyl and amino groups, which significantly influence its properties and interactions.

Conformational analysis of this compound would typically involve scanning the potential energy surface by systematically rotating the single bonds, particularly the central C2-C3 bond. The relative energies of the resulting conformers (e.g., gauche, anti) are calculated to identify the most stable structures. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), are employed for these calculations. For analogous molecules like ethylenediamine, the gauche conformation is found to be the most stable due to the formation of an intramolecular hydrogen bond. researchgate.net Similarly, for 2-methylbutane, different staggered and eclipsed conformations exhibit varying energy levels. youtube.com

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 1.5 |

| Gauche 1 | 60° | 0.0 |

| Gauche 2 | -60° | 0.0 |

| Eclipsed 1 | 0° | 5.2 |

| Eclipsed 2 | 120° | 4.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can provide insights into various properties such as molecular orbital energies, charge distribution, and reactivity indices.

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors that quantify the molecule's behavior in chemical reactions. researchgate.net These descriptors include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. scielo.org.mx

Table 2: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 4.85 eV |

| Global Electrophilicity Index (ω) | 1.37 eV |

Note: This table is illustrative. The actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Computational Analysis of Metal-Ligand Interactions in this compound Complexes

This compound, with its two amino groups, can act as a bidentate ligand, forming stable complexes with various metal ions. Computational methods, particularly DFT, are instrumental in analyzing the nature and strength of the metal-ligand bonds in these complexes. researchgate.net

These calculations can predict the geometry of the metal complex, including bond lengths and angles between the metal center and the nitrogen atoms of the ligand. mdpi.com Furthermore, the binding energy or bond dissociation energy (BDE) can be calculated to quantify the strength of the metal-ligand interaction. nih.govnih.gov This information is vital for understanding the stability and reactivity of these complexes. The inclusion of dispersion corrections in DFT calculations (DFT-D) has been shown to be important for accurately estimating the binding energies in metal complexes. nih.govlu.se

Table 3: Illustrative Calculated Properties for a [M(this compound)]2+ Complex

| Metal (M) | M-N Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

| Cu(II) | 2.05 | 55.8 |

| Ni(II) | 2.10 | 52.1 |

| Zn(II) | 2.12 | 48.9 |

Note: This table is illustrative and presents hypothetical data for educational purposes. Actual values are dependent on the metal ion, its oxidation state, and the level of theory used in the calculation.

Reaction Pathway Modeling and Transition State Characterization in Catalytic Processes

If this compound or its metal complexes are involved in catalytic processes, computational modeling can be used to elucidate the reaction mechanism. This involves mapping the potential energy surface of the reaction, identifying intermediates, and locating the transition states that connect them.

Transition State Theory (TST) is often used in conjunction with quantum chemical calculations to determine the energy barriers of a reaction and, consequently, the reaction rates. researchgate.netrsc.org By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the factors that control the catalytic activity and selectivity. For instance, in a hypothetical catalytic cycle, each elementary step, such as substrate binding, bond activation, and product release, can be modeled to create a complete energy profile of the reaction. researchgate.net

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can be invaluable for the characterization of new compounds and for interpreting experimental data. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netnih.govdocbrown.info

The calculation of NMR chemical shifts and coupling constants can aid in the assignment of experimental spectra and confirm the structure of the molecule. docbrown.info Similarly, the prediction of vibrational frequencies can help in the interpretation of IR and Raman spectra. Given that this compound is a chiral molecule, computational methods can also be used to predict its chiroptical properties, such as its optical rotation and electronic circular dichroism (ECD) spectrum. These predictions are crucial for determining the absolute configuration of the enantiomers.

Table 4: Illustrative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH3) | 18.5 |

| C2 (C(CH3)2) | 55.2 |

| C3 (CH(NH2)) | 60.1 |

| C4 (CH3) | 20.3 |

| C5 (CH3) | 19.8 |

Note: This is an illustrative table. The actual predicted chemical shifts would depend on the computational method, basis set, and solvent model used.

Molecular Dynamics Simulations of Solution-Phase Behavior and Ligand Dynamics

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into dynamic processes.

For this compound, MD simulations can be used to study its solvation, conformational dynamics, and interactions with other molecules in solution. When it acts as a ligand in a metal complex, MD simulations can reveal the flexibility of the ligand, the stability of the coordination sphere, and the dynamics of ligand exchange processes. nih.govresearchgate.net This information is crucial for understanding the behavior of these complexes in biological systems or as catalysts in solution.

Derivatization and Functionalization of 2 Methylbutane 2,3 Diamine

Chemical Modification for Enhanced Ligand Properties and Solubility

The utility of a ligand in coordination chemistry and catalysis is often dictated by its electronic and steric properties, as well as its solubility in various solvents. The primary amine groups of 2-methylbutane-2,3-diamine serve as versatile handles for chemical modification to fine-tune these characteristics.

One common strategy is the N-alkylation or N-arylation of the amine groups. Introducing bulky substituents can create a more sterically hindered coordination environment around a metal center, which can be crucial for achieving high selectivity in catalytic reactions. For instance, the synthesis of N,N'-disubstituted diamines is a well-established method for creating chiral ligands for asymmetric catalysis. While specific examples for this compound are not extensively documented, the principles derived from analogous diamines such as 2,3-butanediamine are applicable. wikipedia.org The reaction of the diamine with appropriate alkyl or aryl halides, or through reductive amination with aldehydes or ketones, can yield a library of derivatives with tailored steric bulk.

Furthermore, functionalization can be employed to enhance solubility. For applications in aqueous media or polar organic solvents, the introduction of polar functional groups is essential. This can be achieved by reacting the amine groups with reagents containing sulfonic acid, carboxylic acid, or polyether moieties. The resulting water-soluble ligands are particularly valuable for green chemistry applications.

The table below illustrates potential modifications of this compound and their expected impact on its properties as a ligand.

| Modification Type | Reagents/Conditions | Expected Property Enhancement |

| N-Alkylation | Alkyl halides, base | Increased steric bulk, modified electronic properties |

| N-Arylation | Aryl halides, palladium catalysis | Enhanced steric hindrance, potential for π-stacking interactions |

| Acylation | Acyl chlorides, anhydrides | Modified electronic properties, precursor for further functionalization |

| Sulfonation | Sulfonyl chlorides | Increased water solubility, altered electronic effects |

Utilization as a Scaffold for Novel Organic Synthesis and Medicinal Chemistry Building Blocks

The rigid and stereochemically defined structure of vicinal diamines makes them excellent scaffolds for the synthesis of complex organic molecules and as building blocks in medicinal chemistry. Conformationally restricted diamines are particularly sought after in drug discovery as they can present functional groups in a well-defined spatial arrangement, potentially leading to higher binding affinity and selectivity for biological targets.

Although direct applications of this compound in this context are not widely reported, the principles are well-established for similar diamine structures. The two amine groups can be differentially protected and then sequentially functionalized to create a diverse array of molecular architectures. For example, one amine group could be protected with a Boc group, allowing the other to be elaborated, followed by deprotection and further reaction. This strategy provides access to a wide range of chiral, non-racemic compounds.

The diamine backbone can be incorporated into larger molecular frameworks to impart specific conformational constraints. This is a valuable strategy in the design of peptidomimetics, where the diamine unit can replace a dipeptide segment to create more stable and proteolytically resistant analogues.

Development of Hybrid Ligand Systems Incorporating this compound Moiety

Hybrid ligands, which contain two or more different donor atoms, are of great interest in coordination chemistry as they can provide unique coordination environments and reactivity at a metal center. The this compound moiety can serve as a key component in the design of such ligands.

By functionalizing one or both of the amine groups with other donor functionalities, a variety of bidentate and polydentate ligands can be synthesized. For example, reaction with 2-diphenylphosphinoacetic acid could yield a P,N-hybrid ligand, while reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction would afford a N,N'-type ligand with different nitrogen donors. These hybrid ligands can stabilize a wide range of metal complexes and have potential applications in catalysis, for instance, in hydrogenation or cross-coupling reactions.

The table below showcases potential hybrid ligand systems that could be developed from this compound.

| Hybrid Ligand Type | Potential Donor Atoms | Synthetic Precursors | Potential Applications |

| P,N Ligand | Phosphorus, Nitrogen | 2-(diphenylphosphino)ethyl chloride | Asymmetric hydrogenation, cross-coupling |

| O,N Ligand | Oxygen, Nitrogen | 2-hydroxybenzaldehyde | Oxidation catalysis, polymerization |

| S,N Ligand | Sulfur, Nitrogen | 2-(methylthio)acetyl chloride | Hydroformylation, carbonylation |

Applications in Supramolecular Chemistry and Molecular Recognition

The ability of diamines to form hydrogen bonds and coordinate to metal ions makes them valuable building blocks for the construction of supramolecular assemblies. The specific stereochemistry and substitution pattern of this compound can be exploited to direct the formation of discrete molecular architectures or extended networks.

While specific studies on the supramolecular chemistry of this compound are scarce, the principles of host-guest chemistry and crystal engineering using analogous diamines suggest a rich field for future exploration. The formation of coordination polymers by reacting the diamine with metal salts is a plausible route to new materials with interesting porous or catalytic properties.

Q & A

Q. What are the established synthetic routes for 2-Methylbutane-2,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation or reductive amination of ketone precursors. For example, stereoselective synthesis can be achieved via catalytic hydrogenation of imine intermediates under controlled pressure (10–50 bar H₂) and temperature (40–80°C) to optimize diastereomeric excess . Reaction solvents (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) significantly impact yield and purity. Post-synthetic purification via fractional distillation or recrystallization from ethanol/water mixtures is recommended .

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | H₂ (30 bar), Pd/C, EtOH | 75–85 | ≥98 |

| Alkylation | NaBH₄, THF, 0°C | 60–70 | 90–95 |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : Key peaks include δ 1.2–1.4 ppm (geminal methyl groups) and δ 2.6–3.1 ppm (amine protons). Carbon signals for quaternary carbons appear at δ 45–50 ppm .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 118.2 (C₆H₁₆N₂) with fragmentation patterns (e.g., loss of CH₃ groups at m/z 87) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 5 ppm) .

- PPE : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability .

- Spill Management : Neutralize spills with dilute acetic acid (5% v/v) followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The cis and trans isomers of this compound exhibit distinct metal-binding behaviors. For example, the cis isomer forms stable octahedral complexes with Cu(II) (log K = 8.2), while the trans isomer favors tetrahedral geometries due to steric hindrance . Characterization via X-ray crystallography and UV-Vis spectroscopy (e.g., d-d transitions at 600–700 nm for Cu complexes) is essential.

Q. What strategies resolve contradictions in spectral data when analyzing this compound derivatives?

- Methodological Answer : Conflicting NMR/IR data often arise from tautomerism or solvent effects. To address this:

- Variable Temperature NMR : Monitor peak splitting at –40°C to 100°C to identify dynamic equilibria.

- DFT Calculations : Compare experimental IR peaks with simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas independently .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be optimized?

- Methodological Answer : As a chiral ligand, this compound enhances enantioselectivity in hydrogenation and cross-coupling reactions. Optimization strategies include:

- Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to increase Lewis acidity of metal centers.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions (ee >90% reported) .

Q. Table 2: Enantioselectivity in Catalytic Reactions

| Substrate | Catalyst System | ee (%) |

|---|---|---|

| α-Ketoester | Cu(II)-Diamine Complex | 92 |

| Prochiral Alkene | Ru-Diamine | 85 |

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase inhibitors; ΔG < –8 kcal/mol indicates strong binding) .

- QSAR Models : Coramine derivatives’ logP and H-bond acceptor counts correlate with antibacterial IC₅₀ values (R² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.